3,5-dimethyl-2-phenyl-1H-pyrrole
Description
Contextualization of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, forms the core of a vast array of natural products and synthetic compounds. researchgate.net The pyrrole nucleus is a fundamental building block in vital biological molecules such as heme, chlorophyll, and vitamin B12. scispace.com In the realm of synthetic chemistry, the functionalization of the pyrrole ring allows for the creation of a diverse library of molecules with a wide spectrum of chemical and physical properties. These derivatives are integral to the development of new pharmaceuticals, agrochemicals, dyes, and advanced materials. alliedacademies.org The inherent aromaticity and the presence of the nitrogen heteroatom endow pyrrole and its derivatives with unique reactivity, making them versatile intermediates in organic synthesis. scispace.com
Significance of the 3,5-Dimethyl-2-phenyl-1H-pyrrole Scaffold in Academic Pursuits
The specific substitution pattern of this compound, featuring methyl groups at the 3 and 5 positions and a phenyl group at the 2-position, imparts a distinct combination of steric and electronic properties. This particular arrangement influences the molecule's reactivity, stability, and intermolecular interactions. As a result, this scaffold serves as a valuable platform in medicinal chemistry for the design of novel therapeutic agents. nih.govrsc.org The pyrrole core is a recognized pharmacophore, and modifications to its substitution pattern are a key strategy in drug discovery. rsc.org Furthermore, the photophysical and electronic properties of such substituted pyrroles make them intriguing candidates for applications in materials science, including the development of organic semiconductors and fluorescent probes.
Properties
CAS No. |
3274-53-1 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Elucidation of Structure
Prominent Synthetic Methodologies
The most common and versatile method for the synthesis of substituted pyrroles, including 3,5-dimethyl-2-phenyl-1H-pyrrole, is the Paal-Knorr synthesis . organic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org For the synthesis of this compound, the likely starting materials would be a 1-phenyl-1,4-pentanedione derivative and a source of ammonia. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org Numerous modifications to the Paal-Knorr synthesis have been developed to improve yields and expand its substrate scope, including the use of various catalysts and reaction conditions. rgmcet.edu.insemanticscholar.org
Spectroscopic and Crystallographic Insights
The spectroscopic signature of this compound can be predicted based on the analysis of similar compounds.
| Spectroscopic Data | Predicted Observations for this compound |
| ¹H NMR | Signals corresponding to the two methyl groups, the pyrrole (B145914) ring proton, the N-H proton, and the protons of the phenyl group are expected. The chemical shifts would be influenced by the electronic environment of the pyrrole ring and the anisotropic effect of the phenyl group. |
| ¹³C NMR | Resonances for the two distinct methyl carbons, the four unique carbons of the pyrrole ring, and the carbons of the phenyl group would be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the pyrrole and phenyl rings would be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃N). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the phenyl-pyrrole bond. |
This table presents predicted spectroscopic data based on the analysis of structurally similar compounds.
For instance, the ¹H NMR spectrum of (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide, a closely related derivative, shows distinct singlets for the two methyl groups and a singlet for the pyrrole ring proton. nih.gov
X-ray crystallographic studies of derivatives of 3,5-dimethyl-pyrrole reveal important structural features. For example, the crystal structure of (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide shows that the pyrrole ring is planar, as expected for an aromatic system. nih.gov The bond lengths within the pyrrole ring are intermediate between single and double bonds, consistent with delocalized π-electrons. nih.gov In the solid state, molecules of this derivative are linked into dimers by N-H···O=P hydrogen bonds. nih.gov It is plausible that this compound would also exhibit a planar pyrrole ring and participate in intermolecular hydrogen bonding via its N-H group in the crystalline state.
Chemical and Physical Properties
While comprehensive experimental data for 3,5-dimethyl-2-phenyl-1H-pyrrole is limited, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Expected to be in a similar range to related phenyl- and dimethyl-substituted pyrroles. |
| Boiling Point | Higher than that of unsubstituted pyrrole (B145914) due to increased molecular weight and van der Waals forces. |
| Solubility | Expected to be soluble in common organic solvents and sparingly soluble in water. |
| Chemical Reactivity | The pyrrole ring is susceptible to electrophilic substitution, with the position of substitution influenced by the existing substituents. The N-H proton is weakly acidic and can be deprotonated with strong bases. |
This table presents predicted physical and chemical properties based on the compound's structure and data from similar molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a definitive map of the atomic framework of 3,5-dimethyl-2-phenyl-1H-pyrrole, confirming the connectivity and spatial relationships of its constituent atoms.
Proton (¹H) NMR for Structural Confirmation and Conformation
The ¹H NMR spectrum offers a clear signature for the structural confirmation of this compound. In a study utilizing a 400 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent, distinct signals corresponding to each type of proton were observed. unimi.it
Interactive Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.83 | br s | 1H | N-H (pyrrole) |
| 7.43 | s | 4H | Phenyl |
| 7.23 | m | 1H | Phenyl |
| 5.87 | s | 1H | H-4 (pyrrole) |
| 2.33 | s | 3H | CH₃ |
| 2.28 | s | 3H | CH₃ |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
While specific ¹³C NMR data for this compound is not extensively detailed in the reviewed literature, analysis of closely related pyrrole (B145914) structures provides a strong basis for the expected chemical shifts. For instance, in similar substituted pyrroles, the carbon atoms of the pyrrole ring typically resonate in the range of 105-135 ppm. The carbons of the methyl substituents would appear significantly upfield, generally between 10-15 ppm. The phenyl group carbons would be observed in the aromatic region of 125-140 ppm. This technique is crucial for confirming the carbon backbone of the molecule.
Two-Dimensional NMR Techniques (e.g., 1D NOE for spatial relationships)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating spatial relationships between protons that are close in space but not necessarily bonded. unimi.it For this compound, a NOESY or a simpler 1D NOE experiment would be expected to show a correlation between the protons of the C2-phenyl group and the protons of the methyl group at the C3 position. This observation would provide definitive proof of the regiochemistry, confirming the adjacency of the phenyl and one of the methyl groups, which is a key structural feature of this isomer.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule, offering valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful method for identifying the functional groups within a molecule. The spectrum of this compound would exhibit characteristic absorption bands. A prominent band would be expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. Aromatic C-H stretching vibrations from the phenyl group would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations from both the pyrrole and phenyl rings would be visible in the 1450-1600 cm⁻¹ region. Analysis of related pyrrole-dione compounds shows carbonyl (C=O) stretches in the range of 1650-1775 cm⁻¹, highlighting the utility of FT-IR in pinpointing specific functional groups. acgpubs.org
Interactive Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | Stretch | N-H |
| 3000 - 3100 | Stretch | Aromatic C-H |
| < 3000 | Stretch | Aliphatic C-H |
| 1450 - 1600 | Stretch | C=C (Aromatic/Pyrrole) |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds, offering a unique "vibrational fingerprint" of the molecule. For pyrrole-containing structures, Raman spectra typically show strong bands corresponding to ring breathing modes and C=C stretching vibrations. researchgate.net While a specific Raman spectrum for this compound is not available in the surveyed literature, the technique is valuable for comparing it with other isomers and related compounds, as subtle changes in the molecular structure lead to distinct shifts in the Raman bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orgwikipedia.org These transitions are characteristic of unsaturated systems and are typically intense. libretexts.org
The conjugation between the phenyl ring and the pyrrole moiety in 2-phenyl-1H-pyrrole derivatives creates an extended π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the non-conjugated parent heterocycles. libretexts.org The electronic spectrum of the parent compound, 2-phenyl-1H-pyrrole, shows a strong absorption band in the UV region, which is attributable to these π → π* transitions. nist.gov
In addition to the strong π → π* bands, weaker n → π* transitions can also occur. agroparistech.fr These involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. agroparistech.fr However, in pyrrole, the nitrogen lone pair is significantly involved in the aromatic π-system, which gives pyrrole its aromatic character. libretexts.orgslideshare.net This delocalization reduces the availability of the lone pair for a distinct n → π* transition, making the π → π* transitions the most prominent features in the UV-Vis spectrum.
Table 1: Representative UV-Vis Absorption Data for Phenyl-Pyrrole Systems This table is based on data for the parent compound 2-phenyl-1H-pyrrole and typical values for π → π transitions.*
| Transition Type | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) | System Component |
| π → π | ~280-310 nm nist.gov | High (~10,000 L mol⁻¹ cm⁻¹) libretexts.org | Phenyl-Pyrrole Conjugated System |
| π → π (Benzenoid) | ~255 nm wikipedia.org | Moderate (~200-8,000 L mol⁻¹ cm⁻¹) wikipedia.org | Phenyl Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₂H₁₃N, Molecular Weight: 171.24 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 171.
The fragmentation of this molecular ion is expected to proceed through several characteristic pathways based on the analysis of related heterocyclic compounds. The stability of the aromatic rings and the relative bond strengths within the molecule dictate the fragmentation pattern. Common fragmentation processes for related substituted pyrroles and other heterocycles include the loss of small neutral molecules or radicals and cleavages within the substituent groups.
A plausible fragmentation pathway for this compound would involve:
Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the pyrrole ring, leading to a stable ion at m/z 156.
Loss of acetonitrile (CH₃CN): A common fragmentation pathway for substituted pyrroles involves ring cleavage.
Cleavage of the phenyl group: Loss of the phenyl radical (•C₆H₅) to yield a fragment at m/z 94, or retention of charge on the phenyl cation at m/z 77.
Retro-Diels-Alder type reactions or other ring cleavages: These can lead to various smaller fragments characteristic of the pyrrole and phenyl structures.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents a hypothetical fragmentation pattern based on established principles for similar heterocyclic compounds.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 171 | [C₁₂H₁₃N]⁺˙ (Molecular Ion) | - |
| 156 | [M - CH₃]⁺ | •CH₃ |
| 94 | [M - C₆H₅]⁺ | •C₆H₅ |
| 77 | [C₆H₅]⁺ | •C₆H₄N(CH₃)₂ |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific XRD data for this compound is not available, analysis of closely related structures, such as ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate, provides significant insight into its expected solid-state conformation and packing.
A critical structural parameter for 2-phenylpyrrole derivatives is the dihedral angle between the planes of the pyrrole and phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrrole ring.
In the crystal structure of ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate, the dihedral angle between the mean planes of the phenyl and pyrrole rings is 48.26 (9)°. nih.gov This significant twist indicates that steric hindrance forces the molecule out of a fully planar conformation, thereby reducing the extent of π-conjugation between the two rings. A similar non-planar conformation is expected for this compound.
The solid-state packing of pyrrole derivatives is largely governed by intermolecular forces, particularly hydrogen bonding. The N-H group of the pyrrole ring is a classic hydrogen bond donor. In the absence of stronger acceptors, the π-system of an adjacent pyrrole or phenyl ring can act as a weak hydrogen bond acceptor, leading to N-H···π interactions. libretexts.orgd-nb.info
However, when a stronger acceptor is present, more conventional hydrogen bonds are formed. In the crystal structure of ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate, molecules are linked into dimeric units by strong N-H···O=C hydrogen bonds between the pyrrole N-H of one molecule and a carbonyl oxygen atom of a neighboring molecule. nih.gov Similarly, in (3,5-dimethyl-1H-pyrrol-2-yl)di-phenyl-phosphine oxide, pairs of N-H···O=P hydrogen bonds link molecules into dimers. nist.gov The formation of these hydrogen-bonded dimers is a common and stabilizing supramolecular motif in the crystal packing of such compounds. nist.govnih.gov The crystal structure is further stabilized by weaker van der Waals forces and, in some cases, C-H···π interactions. bruker.com
Table 3: Representative Crystallographic and Hydrogen Bond Data for an Analogous Phenyl-Pyrrole Derivative Data derived from the crystal structure of ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate. nih.gov
| Parameter | Value | Description |
| Dihedral Angle (Phenyl-Pyrrole) | 48.26 (9)° | The angle between the mean planes of the two aromatic rings. |
| Hydrogen Bond Motif | N-H···O | Dimer formation via hydrogen bonds. |
| Symmetry | Centrosymmetric Dimers | Molecules are joined into pairs across an inversion center. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cations
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely suited for the detection and characterization of paramagnetic species, such as free radicals and radical ions, which possess one or more unpaired electrons. nih.gov The one-electron oxidation of this compound would generate its corresponding radical cation, [C₁₂H₁₃N]⁺˙, which is amenable to study by EPR.
The EPR spectrum provides information primarily through the g-factor and hyperfine coupling constants. The g-factor is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). rsc.org
The most detailed structural information comes from the hyperfine coupling, which is the interaction (splitting) of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern can be used to map the distribution of the unpaired electron's spin density across the molecule.
For the radical cation of this compound, one would expect to observe hyperfine couplings to:
The ¹⁴N nucleus (I=1): This would split the signal into a triplet.
The N-H proton (I=1/2): This would cause a doublet splitting.
The protons of the two methyl groups (6 equivalent protons): This would lead to a septet.
The protons on the phenyl ring and the C4-proton of the pyrrole ring: These would produce further, smaller splittings depending on the spin density at their respective positions.
Analysis of the magnitude of these coupling constants would reveal the extent of delocalization of the unpaired electron over the entire π-system, providing critical insights into the electronic structure of the radical cation.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Geometry Optimization and Equilibrium Structures
Geometry optimization is a fundamental computational step to locate the equilibrium structure of a molecule, which corresponds to the minimum energy conformation on the potential energy surface. For 3,5-dimethyl-2-phenyl-1H-pyrrole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms. A key parameter in this structure would be the dihedral angle between the plane of the pyrrole (B145914) ring and the plane of the phenyl ring, which dictates the degree of conjugation between the two aromatic systems. In similar, related structures, this angle is often found to be non-zero due to steric hindrance between the rings and adjacent substituents.
Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Electrostatic Potential)
The electronic properties of the molecule are explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
Vibrational Frequency Calculations and Spectral Assignment
Computational methods can predict the vibrational frequencies of a molecule in its optimized geometry. These calculated frequencies correspond to specific atomic motions, such as stretching, bending, and torsional modes. The results are used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing these theoretical spectra with experimentally obtained data, researchers can confirm the molecular structure and assign specific absorption bands to their corresponding vibrational modes.
Torsional Potential Energy Surface Analysis
This analysis focuses on the energy changes that occur as a specific part of the molecule rotates around a bond. For this compound, the most significant torsional analysis would involve the rotation around the single bond connecting the phenyl group to the pyrrole ring. This study helps to identify the energy barriers between different rotational isomers (rotamers) and confirms the lowest-energy conformation found during the geometry optimization.
Quantum Chemical Descriptors and Reactivity Indices
From the fundamental electronic structure calculations, various descriptors can be derived to quantify the molecule's reactivity.
Global Reactivity Descriptors
While the specific data for this compound is not available, the methodologies described represent the standard computational approach that would be used to characterize its theoretical properties.
Analysis of Intermolecular Interactions
The way molecules interact with each other governs their macroscopic properties, such as melting point, solubility, and crystal packing. For this compound, hydrogen bonding is a key intermolecular force that can be analyzed in detail using computational methods.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding. researchgate.net A key feature of AIM is the identification of bond critical points (BCPs) between atoms, which are indicative of an interaction pathway. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction.
For this compound, several types of hydrogen bonds are possible:
N-H···A: The pyrrole N-H group can act as a hydrogen bond donor. In the presence of a suitable acceptor (A), such as an oxygen or nitrogen atom from a solvent or another molecule, a classic N-H···A hydrogen bond can form. AIM analysis of similar systems, like pyrrole-derivatives interacting with acetone, confirms the formation of N-H···O=C bonds. iaea.org
C-H···π: The C-H bonds of the methyl or phenyl groups can act as weak donors to the π-system of an adjacent phenyl or pyrrole ring.
N-H···π: The N-H group can also donate its hydrogen to the electron-rich π-cloud of a neighboring phenyl or pyrrole ring. researchgate.net This type of interaction is common in the crystal structures of pyrroles. researchgate.net
AIM analysis quantifies these interactions. For a hydrogen bond, a BCP is found between the H and the acceptor atom/group. A positive value of the Laplacian (∇²ρ > 0) at the BCP indicates a closed-shell interaction, typical of hydrogen bonds and van der Waals forces. The value of ρ at the BCP correlates with the strength of the bond. nih.gov Studies on pyrrol-2-yl ketone derivatives show that N-H···O bonds are significantly more stable than weaker C-H···O or C-H···Cl interactions. mdpi.com
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, many-electron wavefunction into the intuitive language of Lewis structures, lone pairs, and chemical bonds. wikipedia.org It provides insight into intramolecular and intermolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org
For this compound, NBO analysis reveals several key features:
Intramolecular Charge Transfer (ICT): The phenyl group can act as an electron-donating or -withdrawing group depending on other substituents, but in this case, it primarily engages in π-conjugation with the pyrrole ring. NBO analysis can quantify the charge transfer between the two rings, which is fundamental to understanding the molecule's electronic properties. nih.gov
Hydrogen Bond Analysis: In a dimer or solvated complex, NBO analysis can identify the key orbital interaction responsible for hydrogen bonding, such as the delocalization from the lone pair of an acceptor atom into the antibonding σ* orbital of the N-H bond (n(A) → σ*(N-H)). This interaction leads to an elongation of the N-H bond and a red-shift in its vibrational frequency.
NBO analysis on related molecules like salicylanilides shows that large E(2) values for interactions like n → π* signify intensive donor-acceptor interactions and a high degree of conjugation, which stabilizes the molecule. materialsciencejournal.org
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| LP (N1) | π(C2-C3) | Lone Pair → Antibonding (Ring Aromaticity) | > 30 |
| π (C-C) Pyrrole | π(C-C) Phenyl | π → π* (Inter-ring Conjugation) | 5 - 15 |
| π (C-C) Phenyl | π(C-C) Pyrrole | π → π (Inter-ring Conjugation) | 5 - 15 |
| LP (O) Acceptor | σ*(N1-H) | Intermolecular H-Bond (in a dimer with an O-acceptor) | 2 - 10 |
Prediction of Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data processing. sci-hub.se Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, often exhibit large NLO responses. The key molecular parameter for second-order NLO activity is the first hyperpolarizability (β).
While this compound does not have a classic strong donor-acceptor substitution pattern, the phenyl and pyrrole rings form a conjugated π-system. The introduction of substituents can significantly enhance its NLO properties. Computational DFT calculations are a reliable method to predict the hyperpolarizability of new molecules. nih.govmdpi.com
The NLO properties of pyrrole derivatives have been shown to be highly tunable. sci-hub.se For instance, the presence of carbonyl and amine groups in some pyrrole derivatives can generate donor and acceptor moieties, leading to intramolecular charge transfer (ICT) and a significant NLO response. sci-hub.se The calculated first hyperpolarizability (β₀) for some pyrrole hydrazones can be as high as 63.89 × 10⁻³⁰ esu, indicating their suitability for NLO applications. nih.gov A computational study on phenylpyrrole isomers showed that their NLO properties are dependent on the substitution pattern and the torsional angle between the rings. dergipark.org.tr For this compound, the NLO response is expected to be modest but could be dramatically increased by adding a strong electron-donating group to the phenyl ring and an electron-withdrawing group to the pyrrole ring, creating a more effective push-pull system.
| Molecule | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β₀) [x 10⁻³⁰ esu] | Reference |
|---|---|---|---|---|
| Urea (Reference) | 4.56 | ~33 | ~0.7 | sci-hub.se |
| Pyrrole Hydrazone (3A) | 3.13 | 264.4 | 22.51 | nih.gov |
| Pyrrole Hydrazone (3C, with NO₂) | 7.14 | 319.9 | 63.89 | nih.gov |
| 2-Phenylpyrrole | 1.70 | 115.1 | 0.89 | dergipark.org.tr |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. For this compound, the most significant conformational variable is the torsion angle (θ) between the planes of the pyrrole and phenyl rings.
Conformational Analysis: Computational potential energy surface (PES) scans can be performed by systematically rotating the phenyl ring relative to the pyrrole ring. Studies on related 2-phenylpyrroles and N-phenylpyrroles show that the planar or near-planar conformation is often not the most stable due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrrole ring (in this case, the methyl group at C5 and the N-H group). nih.govlongdom.orgresearchgate.net The global minimum energy conformation is typically found at a non-zero dihedral angle, representing a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion (favoring a twisted structure). For N-phenylpyrrole, the twist angle in the solid state is around 5.7°, while for other derivatives, it can be much larger. researchgate.net For this compound, a twisted conformation with a significant dihedral angle is expected to be the most stable.
Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of the molecule over time at a given temperature. nih.gov An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would reveal:
The range of accessible torsional angles and the dynamics of the phenyl ring rotation.
The stability and dynamics of intermolecular hydrogen bonds with solvent molecules.
Simulations on aryl-substituted heterocyclic compounds are used to understand how conformational changes influence binding to biological targets or affect material properties. nih.govnih.gov For this compound, MD simulations could predict its behavior in different environments, which is crucial for designing applications in materials science or drug discovery.
Applications in Materials Science and Organic Synthesis
Role as Building Blocks in Complex Organic Synthesis
The structural framework of 3,5-dimethyl-2-phenyl-1H-pyrrole makes it a valuable precursor in the assembly of more intricate molecular architectures. Its reactivity and substitution pattern are key to its utility in forming larger, functional molecules.
Precursors for Porphyrin Synthesis and Related Macrocycles
Porphyrins and their analogues are a critical class of macrocyclic compounds with widespread applications, notably in photodynamic therapy and as catalysts. The synthesis of these complex structures often relies on the condensation of pyrrolic precursors. While direct references to this compound in standard porphyrin syntheses like the Rothemund or Adler-Longo methods are not prevalent, the fundamental chemistry involves the reaction of pyrroles with aldehydes. nih.govsemanticscholar.org For instance, the synthesis of 5,15-diphenylporphyrin utilizes 5-phenyldipyrromethane, a related structure, highlighting the importance of phenyl-substituted pyrrolic units in constructing specific porphyrin frameworks. orgsyn.org The general principle involves an acid-catalyzed reaction between pyrrole (B145914) derivatives and an aldehyde, leading to the formation of a porphyrinogen, which is then oxidized to the final porphyrin. semanticscholar.org The substitution pattern of the initial pyrrole dictates the properties of the resulting porphyrin.
The synthesis of various trans-A₂B₂-porphyrins often employs dipyrromethanes, which are themselves synthesized from the reaction of an aldehyde with a pyrrole in the presence of an acid like trifluoroacetic acid. nih.gov This underscores the foundational role of substituted pyrroles in creating the building blocks for these intricate macrocycles.
Intermediates in the Synthesis of Diverse Heterocyclic Systems
The pyrrole ring is a ubiquitous scaffold in a vast array of heterocyclic compounds with significant biological and material properties. The reactivity of the pyrrole nucleus allows for its incorporation into more complex fused or linked heterocyclic systems. For example, pyrrole derivatives are key starting materials in the synthesis of various bioactive molecules and functional materials. nih.gov The development of one-pot, multicomponent reactions has provided efficient pathways to highly functionalized pyrroles, which can then serve as intermediates for further synthetic transformations. nih.gov These reactions often proceed with high atom economy, making them environmentally friendly approaches to complex molecule synthesis. researchgate.net
Development of Conductive Polymers and Organic Electronics
Polypyrrole and its derivatives are among the most studied classes of conducting polymers due to their high conductivity, environmental stability, and biocompatibility. mdpi.com The properties of these polymers can be finely tuned by modifying the pyrrole monomer, making substituted pyrroles like this compound valuable in this field.
Poly(N-phenylpyrrole) Derivatives in Electrochemical Devices
Poly(N-phenylpyrrole) films have been investigated for their electrochemical behavior, which is influenced by the conditions of their synthesis, such as the type of anion and solvent used during electropolymerization. figshare.com The electrochemical generation of polypyrrole and its derivatives can be achieved through various methods, including potentiostatic, galvanostatic, or potentiodynamic techniques. beilstein-journals.org These polymers find applications in electrochemical sensors and electrochromic devices. mdpi.commdpi.com For instance, copolymers of pyrrole and its derivatives can exhibit multielectrochromic behavior, changing through several colors upon changes in oxidation state. mdpi.com The incorporation of different pyrrole monomers allows for the creation of materials with a wide range of properties for various applications. mdpi.com
| Polymerization Factor | Influence on Polypyrrole Properties |
| Electrochemical Method | Affects the morphology and electrochemical behavior of the resulting film. beilstein-journals.org |
| Doping Agent | The nature and concentration of the dopant influence the structure and sensing properties. beilstein-journals.org |
| Solvent | The solvent used during electropolymerization can impact the electrochemical behavior of the polymer film. figshare.com |
| Substrate | The nature of the substrate on which the polymer is deposited affects the final properties. beilstein-journals.org |
Influence of Substituents on Electrochemical and Optical Properties
The electrochemical and optical properties of polypyrroles are highly dependent on the nature of the substituents on the pyrrole ring. The electrochemical oxidation of various oligopyrroles, including N-substituted derivatives, has been studied to understand the effect of substitution on their redox potentials and the stability of their cation radicals. acs.org The presence of substituents can alter the electronic properties of the monomer and the resulting polymer, thereby influencing its conductivity, electroactivity, and optical characteristics. acs.org For example, N-substitution can affect the planarity of the polymer chain, which in turn impacts the extent of π-conjugation and, consequently, the electronic properties. The study of substituted oligopyrroles provides valuable insights into the structure-property relationships of these materials, guiding the design of new polymers with tailored functionalities for applications in organic electronics and sensors. acs.org
Applications as Dyes and Pigments
The chromophoric nature of the pyrrole ring and its extended π-systems in oligomers and polymers make them suitable for applications as dyes and pigments. The color of these materials is directly related to their electronic structure and the energy of their electronic transitions. For example, N,N-diaryl-1,2-benzenediamine derivatives, which can be related to phenyl-substituted nitrogen heterocycles, have been investigated as room temperature phosphors, a property valuable in display and lighting technologies. acs.org The ability to tune the color and photophysical properties of pyrrole-based compounds through substitution makes them attractive for the development of novel colorants.
Supramolecular Design Principles Involving Phenylpyrroles
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. rsc.org Phenylpyrrole derivatives, including this compound, are versatile building blocks in supramolecular chemistry due to the presence of multiple sites for non-covalent interactions. The strategic arrangement of the phenyl and pyrrole rings, along with their substituents, allows for the formation of well-defined one-, two-, and three-dimensional structures. rsc.org The interplay of hydrogen bonding, π-π stacking, and other weak interactions governs the self-assembly of these molecules into larger, functional architectures.
The pyrrole ring itself is a widespread five-membered nitrogen heterocycle found in many important biological molecules. nih.gov In the context of supramolecular design, the N-H group of the pyrrole ring is a potent hydrogen bond donor. The aromatic character of both the pyrrole and phenyl rings provides opportunities for π-π stacking and C-H···π interactions. These non-covalent forces are fundamental in directing the assembly of molecules in the solid state, a field known as crystal engineering.
The conformation of phenylpyrrole derivatives is a crucial factor in their supramolecular assembly. For instance, in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, the pyrrole and phenyl rings are significantly twisted relative to each other, with a dihedral angle of 44.94 (8)°. nih.gov This non-planar conformation influences how the molecules pack in the crystal lattice.
Key non-covalent interactions that guide the supramolecular assembly of phenylpyrroles include:
N-H···O Hydrogen Bonding: In structures containing an acceptor atom like oxygen, the pyrrole N-H group readily forms strong hydrogen bonds. For example, in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, molecules are linked by N-H···O hydrogen bonds, creating zigzag chains. nih.gov
C-H···π Interactions: These interactions involve a hydrogen atom bonded to a carbon atom interacting with the π-electron cloud of an aromatic ring. In the same propenone derivative, C-H···π interactions connect the hydrogen-bonded ribbons to form a three-dimensional network. nih.gov
π-π Stacking: The stacking of aromatic rings is a common feature in the crystal structures of phenylpyrroles. The strength and geometry of these interactions are sensitive to the substituents on the rings. While significant π-π interactions were not observed in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, they are prevalent in other related structures. nih.gov
The deliberate modification of substituents on the phenyl and pyrrole rings allows for the fine-tuning of these non-covalent interactions, enabling the rational design of supramolecular architectures with desired properties. For instance, introducing carboxylic acid groups at the 2 and 5 positions of a 1-phenyl-1H-pyrrole core leads to robust bidentate hydrogen bonding between adjacent molecules, forming linear ribbons, sheets, or 3D networks depending on the substitution on the phenyl ring. rsc.org
The following table summarizes key crystallographic and interaction data for a related phenylpyrrole derivative, illustrating the principles of supramolecular design.
| Compound | Dihedral Angle (Pyrrole-Phenyl) | Key Non-Covalent Interactions | Resulting Supramolecular Architecture |
|---|---|---|---|
| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one | 44.94 (8)° | N-H···O hydrogen bonds, C-H···π interactions | 3D network formed by interconnected zigzag ribbons |
The principles of harnessing non-covalent interactions are not limited to crystal engineering but are also crucial in controlling selectivity in catalytic reactions. rsc.org While specific research on the supramolecular design principles of this compound is not extensively documented in the provided results, the foundational concepts derived from closely related phenylpyrrole structures provide a strong basis for predicting its behavior. The presence of the N-H donor, the aromatic phenyl and pyrrole rings, and the methyl groups suggests that a combination of hydrogen bonding, π-stacking, and C-H···π interactions will dictate its self-assembly into predictable supramolecular structures.
Future Research Directions
Exploration of Novel Synthetic Pathways
While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr reaction, are well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 3,5-dimethyl-2-phenyl-1H-pyrrole and its derivatives. researchgate.netalliedacademies.org The pursuit of greener synthetic methodologies is a growing trend in chemistry, aiming to reduce environmental impact through the use of non-toxic solvents, renewable starting materials, and energy-efficient processes. nih.gov
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions could lead to more environmentally benign syntheses. researchgate.netnih.govresearchgate.net For instance, the Paal-Knorr condensation has been successfully performed in water, offering a greener alternative to traditional organic solvents. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together three or more reactants to form this compound derivatives in a single step would be a highly efficient strategy for creating libraries of related compounds. nih.gov
Novel Catalytic Systems: The development of new catalysts, such as nanocatalysts or biocatalysts like α-amylase, could offer improved selectivity and efficiency for the synthesis of substituted pyrroles. researchgate.netrsc.org
| Synthetic Method | Key Advantages | Potential for this compound |
|---|---|---|
| Green Chemistry (e.g., water as solvent) | Environmentally friendly, reduced toxicity, potential for simplified workup. researchgate.netnih.gov | Adaptation of Paal-Knorr synthesis to aqueous conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Acceleration of the condensation reaction between a 1,4-dicarbonyl compound and an amine. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Development of a one-pot synthesis from simpler, readily available starting materials. |
| Novel Catalysis (e.g., nanocatalysts) | High activity, selectivity, and potential for recyclability. researchgate.net | Use of custom-designed catalysts to improve yield and purity of the final product. |
Advanced Functionalization for Tailored Material Properties
The inherent structure of this compound offers multiple sites for functionalization, including the pyrrole nitrogen, the phenyl ring, and the methyl groups. Future research should systematically explore how the introduction of various functional groups at these positions can be used to fine-tune the molecule's properties for specific applications.
Pyrrole Nitrogen Substitution: The introduction of different substituents on the pyrrole nitrogen can significantly impact the electronic properties and intermolecular interactions of the molecule. This could be a key strategy for modifying its behavior in materials science applications.
Phenyl Ring Modification: The addition of electron-donating or electron-withdrawing groups to the phenyl ring can alter the molecule's photophysical and electronic characteristics. This could be leveraged to develop new dyes, sensors, or electronic materials.
Functionalization of Methyl Groups: While more challenging, the selective functionalization of the methyl groups could open up new avenues for creating complex, three-dimensional structures with unique properties.
Deeper Computational Insight into Molecular Behavior and Interactions
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. Future research should leverage advanced computational methods to gain a deeper understanding of this compound.
Conformational Analysis: Computational methods such as MNDO and AM1 can be used to calculate the equilibrium twist angles and rotational barriers between the phenyl and pyrrole rings. semanticscholar.org This information is critical for understanding how the molecule's conformation influences its electronic properties and packing in the solid state.
Electronic Structure Calculations: Quantum chemical calculations can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO), which is essential for predicting its behavior in electronic and optical applications.
Nonlinear Optical (NLO) Properties: Theoretical calculations can be employed to predict the NLO properties of this compound and its derivatives, guiding the design of new materials for applications in photonics and optoelectronics. semanticscholar.org
Intermolecular Interactions: Modeling the intermolecular interactions of this compound will be important for understanding its crystal packing and for designing materials with desired solid-state properties.
| Area of Study | Computational Methods | Insights Gained |
|---|---|---|
| Conformational Behavior | MNDO, AM1 semanticscholar.org | Equilibrium twist angles, rotational barriers. semanticscholar.org |
| Geometric and Electronic Structure | Ab initio and DFT methods | Torsional potentials, frontier orbital energies. semanticscholar.org |
| Nonlinear Optical Properties | Quantum chemical calculations semanticscholar.org | Prediction of hyperpolarizability for NLO applications. |
Integration into Advanced Organic Materials and Devices
The unique combination of a phenyl group and a pyrrole ring suggests that this compound could serve as a valuable building block for a variety of advanced organic materials. bit.edu.cn Future research should focus on the synthesis and characterization of polymers and other materials derived from this compound.
Conducting Polymers: Pyrrole and its derivatives are well-known precursors to conducting polymers. researchgate.net The electropolymerization of this compound and its functionalized derivatives could lead to new conducting materials with tailored properties for applications in electronics and energy storage. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of materials derived from this compound could be explored for use as emitters or host materials in OLEDs.
Organic Semiconductors: The potential for high charge carrier mobility in crystalline organic materials is an active area of research. colab.ws Investigating the semiconductor properties of single crystals of this compound and its derivatives could lead to new materials for organic field-effect transistors (OFETs) and other electronic devices.
Sensors: The pyrrole ring can participate in various non-covalent interactions, making it a suitable component for chemical sensors. Materials incorporating the this compound unit could be designed to selectively bind to and detect specific analytes.
The exploration of these research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its use in a new generation of advanced materials and technologies.
Q & A
Q. How should researchers approach contradictory data in published synthetic protocols for this compound?
- Resolution Framework :
Replicate procedures with strict control of moisture, temperature, and reagent purity.
Characterize intermediates (e.g., β-ketonitriles) via GC-MS to identify variability sources.
Cross-validate spectral data with independent labs or computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
